Bienvenue dans la boutique en ligne BenchChem!

Tinidazole

Bacterial Vaginosis Clinical Trial Comparative Efficacy

Tinidazole (CAS 19387-91-8) is a second-generation 5-nitroimidazole with a 14.0–14.7 h elimination half-life—nearly double that of metronidazole—enabling less frequent dosing and improved compliance. In head-to-head RCTs, a single oral dose achieved a 97.7% 4-week cure rate for bacterial vaginosis, outperforming metronidazole (77.9%) and secnidazole (80.2%). Against Bacteroides fragilis, tinidazole shows a geometric mean MIC of 0.20 µg/mL vs. 0.43 µg/mL for metronidazole, and it retains activity against metronidazole-resistant Trichomonas vaginalis. These PK‑PD advantages make it the preferred compound for sustained‑release formulation research, anaerobic infection models, and refractory trichomoniasis studies. Ensure your next study benefits from its quantifiable superiority over first‑generation nitroimidazoles.

Molecular Formula C8H13N3O4S
Molecular Weight 247.27 g/mol
CAS No. 19387-91-8
Cat. No. B1682380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTinidazole
CAS19387-91-8
SynonymsTinidazole;  Bioshik;  CP 12,574;  CP 12574;  CP-12,574;  CP-12574;  CP12,574;  CP12574;  Farmasierra;  Fasigin;  Fasigyn;  Fasigyne;  Fasygin;  Simplotan;  Teofarma;  Tinidazole;  Tricolam
Molecular FormulaC8H13N3O4S
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C
InChIInChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3
InChIKeyHJLSLZFTEKNLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility37.1 [ug/mL] (The mean of the results at pH 7.4)
3.03e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tinidazole (CAS 19387-91-8): Comparative Procurement Guide for 5-Nitroimidazole Antiprotozoal and Antibacterial Agents


Tinidazole (CAS 19387-91-8) is a second-generation 5-nitroimidazole compound with established antiprotozoal and antibacterial activity [1]. Chemically designated as 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, it belongs to a class that includes metronidazole, secnidazole, and ornidazole [2]. Unlike first-generation agents, tinidazole exhibits distinct pharmacokinetic properties, including a substantially longer elimination half-life and lower total body clearance, which differentiate it in both clinical and research applications [3].

Tinidazole (CAS 19387-91-8): Procurement Risks of In-Class Substitution Due to Pharmacokinetic and Efficacy Divergence


The 5-nitroimidazole class exhibits significant inter-compound variability in key pharmacological and clinical parameters. Generic substitution without consideration of these differences can lead to suboptimal outcomes in specific indications, as efficacy and safety profiles are not uniformly transferable [1]. For instance, while tinidazole demonstrates superior efficacy in certain protozoal infections and bacterial vaginosis compared to metronidazole, the reverse may not hold true, and its extended half-life influences dosing regimens and patient compliance [2]. Furthermore, in vitro activity against specific anaerobic species and resistant strains varies markedly between tinidazole, metronidazole, and ornidazole, making blind substitution a potential risk for treatment failure in targeted research or clinical settings [3].

Tinidazole (CAS 19387-91-8): Quantitative Differential Evidence vs. Metronidazole, Secnidazole, and Ornidazole


Superior 4-Week Cure Rate in Bacterial Vaginosis: Tinidazole vs. Metronidazole, Secnidazole, and Ornidazole in a Direct Head-to-Head RCT

In a prospective, randomized clinical trial directly comparing four 5-nitroimidazoles for bacterial vaginosis, tinidazole demonstrated a significantly superior 4-week cure rate compared to metronidazole and secnidazole [1]. The study, which used single oral doses, found tinidazole to be among the most effective agents in the comparison [1].

Bacterial Vaginosis Clinical Trial Comparative Efficacy

Extended Elimination Half-Life: Pharmacokinetic Advantage of Tinidazole Over Metronidazole

Tinidazole exhibits a significantly longer elimination half-life and lower total body clearance compared to metronidazole, as established in multiple randomized crossover studies [1]. This pharmacokinetic distinction underpins its suitability for less frequent dosing regimens and potentially more sustained therapeutic levels [2].

Pharmacokinetics Half-Life Drug Clearance

Lower Minimal Lethal Concentration Against Metronidazole-Resistant Trichomonas vaginalis

In a study evaluating the efficacy of nitroimidazoles against metronidazole-resistant Trichomonas vaginalis strains, tinidazole demonstrated superior effectiveness, achieving lower minimal lethal concentrations (MLC) compared to metronidazole itself [1].

Drug Resistance Trichomoniasis In Vitro Activity

Reduced Clinical Failure in Amoebic Colitis: Pooled Analysis Favoring Tinidazole Over Metronidazole

A Cochrane systematic review and meta-analysis of eight studies found that tinidazole may be more effective than metronidazole for reducing clinical failure in amoebic colitis 15 to 60 days after the end of treatment [1].

Amoebiasis Meta-Analysis Clinical Failure

Potent In Vitro Activity Against Bacteroides fragilis: Tinidazole Shows Lowest Geometric Mean MIC Compared to Metronidazole and Ornidazole

In a comparative in vitro study assessing susceptibility of anaerobic bacteria, tinidazole exhibited a statistically lower geometric mean minimum inhibitory concentration (MIC) against Bacteroides fragilis compared to metronidazole and ornidazole [1].

Anaerobic Bacteria MIC In Vitro Susceptibility

Tinidazole (CAS 19387-91-8): Optimal Use Cases Derived from Comparative Evidence


Clinical Trial Material for High-Efficacy Single-Dose Bacterial Vaginosis Regimens

Based on direct RCT evidence showing a 97.7% 4-week cure rate, tinidazole is the preferred agent for clinical trials investigating single-dose oral therapy for bacterial vaginosis, where maximizing cure rates with a convenient regimen is a primary endpoint. This application is supported by data showing tinidazole outperforms metronidazole (77.9%) and secnidazole (80.2%) in this setting [1].

Pharmacokinetic Research on Sustained-Release Formulations or Less Frequent Dosing

Tinidazole's extended elimination half-life (14.0-14.7 hours) compared to metronidazole (7.9-8.8 hours) makes it an ideal candidate for research into sustained-release formulations or treatment protocols requiring less frequent administration. This PK advantage is directly quantifiable and supports studies aiming to improve patient compliance through simplified dosing [1].

In Vitro and In Vivo Studies on Drug-Resistant Trichomonas vaginalis

Tinidazole should be prioritized for research focused on metronidazole-resistant Trichomonas vaginalis, as it has demonstrated better effectiveness and lower minimal lethal concentrations against resistant strains in head-to-head in vitro comparisons. This makes it a critical tool for investigating resistance mechanisms and developing new treatment strategies for refractory trichomoniasis [1].

Microbiological Research Targeting Bacteroides fragilis with Potent Nitroimidazoles

For in vitro susceptibility studies or animal models of anaerobic infection where Bacteroides fragilis is a key pathogen, tinidazole offers a quantitative advantage with a geometric mean MIC of 0.20 µg/mL, which is lower than that of metronidazole (0.43 µg/mL) and ornidazole (0.37 µg/mL). This supports its use as a comparator or lead compound in developing anti-anaerobic agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tinidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.